4,9-Undecadien-2-one, 6,10-dimethyl-

Catalog No.
S13142928
CAS No.
72189-12-9
M.F
C13H22O
M. Wt
194.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,9-Undecadien-2-one, 6,10-dimethyl-

CAS Number

72189-12-9

Product Name

4,9-Undecadien-2-one, 6,10-dimethyl-

IUPAC Name

(4E)-6,10-dimethylundeca-4,9-dien-2-one

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

InChI

InChI=1S/C13H22O/c1-11(2)7-5-8-12(3)9-6-10-13(4)14/h6-7,9,12H,5,8,10H2,1-4H3/b9-6+

InChI Key

WYBVFAUMCGPFID-RMKNXTFCSA-N

Canonical SMILES

CC(CCC=C(C)C)C=CCC(=O)C

Isomeric SMILES

CC(CCC=C(C)C)/C=C/CC(=O)C

4,9-Undecadien-2-one, 6,10-dimethyl- (commonly known as geranylacetone) is an organic compound with the molecular formula C13H22OC_{13}H_{22}O and a molecular weight of approximately 194.31 g/mol. It is characterized by its colorless liquid form and a distinctive floral odor reminiscent of fresh rose leaves and magnolia. This compound is primarily recognized for its role as a volatile flavor compound found in tomatoes and certain species of mushrooms, contributing to their aroma and flavor profiles .

Typical of ketones and unsaturated compounds. Key reactions include:

  • Hydrogenation: The double bonds in geranylacetone can be hydrogenated to form saturated ketones.
  • Oxidation: Geranylacetone can be oxidized to form carboxylic acids or other ketones, depending on the conditions.
  • Nucleophilic Addition: The carbonyl group in geranylacetone can react with nucleophiles, leading to the formation of alcohols or other derivatives.

These reactions make geranylacetone a versatile intermediate in organic synthesis, particularly in the fragrance and flavor industries.

Geranylacetone exhibits several biological activities, including:

  • Antimicrobial Properties: Some studies suggest that geranylacetone has antimicrobial effects, making it potentially useful in food preservation and safety.
  • Flavoring Agent: It is widely used as a flavoring agent in food products due to its pleasant aroma.
  • Fragrance Component: In perfumery, geranylacetone is valued for its floral scent, often used in formulations to enhance floral bouquets.

Geranylacetone can be synthesized through various methods:

  • From Linalool: A common method involves the transesterification of linalool with ethyl acetoacetate, followed by rearrangement reactions .
  • Rhodium Catalysis: Another approach utilizes myrcene, where methyl acetoacetate is added under rhodium catalysis, leading to the formation of geranylacetone after subsequent saponification and decarboxylation .
  • Biosynthesis: In nature, geranylacetone can arise from the oxidation of carotenoids through enzymatic processes involving carotenoid oxygenases .

Geranylacetone has several applications across different industries:

  • Flavoring Agent: It is commonly used in the food industry to impart a fruity or floral flavor to various products.
  • Fragrance Industry: Due to its pleasant scent, it is utilized in perfumes and scented products.
  • Cosmetic Products: Its aromatic properties make it suitable for use in cosmetics and personal care items.

Geranylacetone shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
NerylacetoneC13H22OC_{13}H_{22}OSimilar floral aroma; found in various plants .
FarnesolC15H24OC_{15}H_{24}OA longer-chain analog known for its antimicrobial properties .
NerolidolC15H26OC_{15}H_{26}OExhibits a woody-floral scent; used in fragrances .

Uniqueness of Geranylacetone

Geranylacetone is unique due to its specific combination of structural features—particularly the positioning of double bonds and the presence of a ketone functional group—which contribute to its distinctive odor profile. This makes it particularly valuable in both flavoring and fragrance applications compared to similar compounds that may not possess the same aromatic qualities or functional versatility.

The compound 4,9-Undecadien-2-one, 6,10-dimethyl-, also known as geranylacetone, is a significant organic compound with the molecular formula C₁₃H₂₂O and a molecular weight of 194.31 g/mol [6] [20]. This compound represents an important intermediate in terpene chemistry and can be synthesized through various routes, with transesterification being one of the most established methods [1] [3].

The transesterification route involves the reaction between linalool and ethyl acetoacetate, which proceeds through the formation of linalyl acetoacetate as a key intermediate [1] [3]. This reaction is typically catalyzed by aluminum compounds, which facilitate the exchange of the ethoxy group of ethyl acetoacetate with the hydroxyl group of linalool [2] [4].

The general reaction can be represented as:

Linalool + Ethyl acetoacetate → Linalyl acetoacetate + Ethanol [1]

The transesterification process requires specific reaction conditions to achieve optimal yields. The following table presents the key parameters for different catalyst systems employed in this synthetic route:

Reaction ParameterAluminum CompoundsAluminum IsopropoxideOrganoaluminum
Catalyst TypeAluminum alkoxideAl(OiPr)₃R₃Al
Temperature (°C)120-140130-150110-130
Reaction Time (h)3-54-62-4
Molar Ratio (Linalool:Ethyl acetoacetate)1:1.21:1.51:1
Yield (%)65-7570-8060-70

The reaction mechanism involves the coordination of the aluminum catalyst to the carbonyl oxygen of ethyl acetoacetate, which enhances the electrophilicity of the carbonyl carbon [2] [4]. This facilitates nucleophilic attack by the hydroxyl group of linalool, resulting in the formation of linalyl acetoacetate with the elimination of ethanol [1] [17].

Research findings indicate that the choice of catalyst significantly influences both the reaction rate and yield [3] [4]. Aluminum isopropoxide generally provides higher yields (70-80%) compared to other aluminum compounds, albeit requiring slightly higher temperatures and longer reaction times [2] [3]. The organoaluminum catalysts offer the advantage of shorter reaction times but typically result in somewhat lower yields [4] [18].

Carroll Rearrangement in Linalyl Ester Derivatives

The Carroll rearrangement represents a crucial step in the synthesis of 4,9-Undecadien-2-one, 6,10-dimethyl- from linalyl ester derivatives [8] [26]. This rearrangement involves the transformation of a β-keto allyl ester (linalyl acetoacetate) into an α-allyl-β-ketocarboxylic acid, followed by decarboxylation to yield the final γ,δ-allylketone product [8] [26].

The Carroll rearrangement can proceed through two distinct pathways: thermal conditions or palladium-catalyzed processes, each with its own mechanism and efficiency profile [26] [28].

Reaction ParameterThermal ConditionsPalladium CatalyzedPalladium with Ligand
CatalystBase (NaOH)Pd(PPh₃)₄Pd₂(dba)₃/Trost ligand
Temperature (°C)180-20060-8050-70
Reaction Time (h)5-82-33-4
SolventNoneTHFTHF/Dioxane
Yield (%)40-5075-8580-90

The detailed mechanism of the Carroll rearrangement involves several distinct steps:

Mechanism StepThermal PathwayPalladium-Catalyzed PathwayKey Differences
Initial Ester FormationLinalool + Ethyl acetoacetate → Linalyl acetoacetate + EthanolLinalool + Ethyl acetoacetate → Linalyl acetoacetate + EthanolSame initial step for both pathways
EnolizationBase-catalyzed formation of enolateFormation of Pd-enolate complexDifferent intermediates (free enolate vs. metal-bound)
Claisen Rearrangement [3] [3]-sigmatropic rearrangement (concerted)π-allylpalladium formation and C-C bond formationConcerted vs. stepwise mechanism
DecarboxylationLoss of CO₂ at high temperatureFacilitated decarboxylation at lower temperatureTemperature requirements (high vs. moderate)
Final Product FormationFormation of geranylacetone (E-isomer predominant)Selective formation of geranylacetone with higher E-selectivityStereoselectivity and yield differences

The thermal Carroll rearrangement requires high temperatures (180-200°C) and proceeds through a [3] [3]-sigmatropic rearrangement of the enolized linalyl acetoacetate [8] [26]. This concerted mechanism results in the formation of an α-allyl-β-ketocarboxylic acid intermediate, which subsequently undergoes decarboxylation to yield geranylacetone [26] [28].

In contrast, the palladium-catalyzed Carroll rearrangement operates under milder conditions (50-80°C) and involves the formation of a π-allylpalladium complex [26] [28]. This complex facilitates the rearrangement through a stepwise mechanism, resulting in higher yields (75-90%) and improved stereoselectivity toward the E-isomer [28] [29].

Research has demonstrated that the introduction of chiral ligands, such as the Trost ligand, can further enhance the stereoselectivity of the palladium-catalyzed Carroll rearrangement, making it particularly valuable for the synthesis of optically active compounds [8] [26]. The palladium-catalyzed pathway has become the preferred method for industrial applications due to its higher efficiency and milder reaction conditions [28] [30].

Ketene-Mediated Esterification Strategies

Ketene-mediated esterification represents another important synthetic approach for the preparation of 4,9-Undecadien-2-one, 6,10-dimethyl- [1] [9]. This method involves the reaction of linalool with ketene or ketene equivalents to form linalyl esters, which can subsequently undergo Carroll rearrangement to yield the target compound [1] [22].

The ketene-mediated esterification offers several advantages, including milder reaction conditions and higher stereoselectivity compared to direct transesterification methods [9] [22]. The reaction typically proceeds at lower temperatures (0-30°C) and requires acid catalysis to facilitate the esterification process [22].

Reaction ParameterDirect Ketene MethodIsopropenyl Methyl EtherKetene Generator
Catalystp-Toluenesulfonic acidAcid catalystSulfuric acid
Temperature (°C)0-2020-3010-25
Reaction Time (h)2-43-52-3
ConditionsAnhydrousAnhydrousAnhydrous
Yield (%)70-8565-7575-80

The direct ketene method involves passing ketene gas, typically generated from acetic anhydride, into a reactor containing linalool and an acid catalyst such as p-toluenesulfonic acid [22]. This approach requires careful temperature control, with optimal results achieved at 0-20°C [22]. Under these conditions, linalyl acetate is formed with yields of 70-85%, with minimal isomerization to geranyl acetate [22].

Research has shown that the temperature control is critical in ketene-mediated esterification [22]. At temperatures below 30°C, the reaction produces predominantly linalyl acetate with high stereoselectivity [22]. However, at elevated temperatures (>40°C), significant isomerization occurs, resulting in a mixture of linalyl acetate and geranyl acetate, which complicates the purification process [22].

Alternative approaches include the use of ketene equivalents such as isopropenyl methyl ether, which can react with linalool under acid catalysis to form linalyl esters [1] [9]. This method operates at slightly higher temperatures (20-30°C) but offers the advantage of easier handling compared to ketene gas [9].

Industrial applications often employ continuous ketene generation systems coupled with efficient mixing and temperature control to optimize the esterification process [22]. These systems typically utilize sulfuric acid as the catalyst and operate at 10-25°C, achieving yields of 75-80% [22].

The ketene-mediated esterification strategies are particularly valuable when high stereoselectivity is required, as they tend to preserve the structural integrity of the linalool substrate better than transesterification methods [9] [22].

Industrial-Scale Production Challenges and Yield Optimization

The industrial-scale production of 4,9-Undecadien-2-one, 6,10-dimethyl- presents numerous challenges that must be addressed to achieve economically viable manufacturing processes [11] [13]. These challenges span various aspects of production, including process safety, reaction efficiency, product quality, environmental impact, and economic factors [13] [15].

Challenge CategorySpecific IssuesYield ImpactOptimization Approaches
Process SafetyExothermic reactions, Ketene handling hazardsMediumControlled addition, Improved heat exchange, Safety protocols
Reaction EfficiencyCatalyst deactivation, Side reactions, Incomplete conversionHighCatalyst regeneration, Reaction parameter optimization, Continuous processing
Product QualityIsomer formation, Impurity profiles, Color stabilityMediumAdvanced purification, Selective crystallization, Stabilizer addition
Environmental ImpactSolvent recovery, Catalyst disposal, Waste treatmentLowSolvent recycling, Green chemistry principles, Catalyst immobilization
Economic FactorsRaw material costs, Energy consumption, Equipment requirementsMediumProcess intensification, Energy integration, Automation

One of the primary challenges in industrial production is managing the exothermic nature of the transesterification and Carroll rearrangement reactions [11] [18]. The heat generated during these processes can lead to runaway reactions, compromising both safety and product quality [11]. Advanced heat exchange systems and controlled reagent addition strategies have been developed to address this issue [11] [13].

Catalyst management represents another significant challenge, particularly for aluminum-based catalysts used in transesterification [2] [4]. These catalysts can be difficult to separate from the reaction mixture and may deactivate over time, necessitating the development of immobilized catalyst systems and efficient regeneration protocols [4] [13].

Research findings indicate that the formation of isomeric mixtures during the synthesis poses substantial purification challenges [3] [15]. The target compound 4,9-Undecadien-2-one, 6,10-dimethyl- (E-isomer) is often accompanied by its Z-isomer (nerylacetone), requiring sophisticated separation techniques such as advanced distillation and selective crystallization [3] [12].

Yield optimization strategies have been extensively investigated to enhance the economic viability of industrial production [13] [23]. These strategies encompass various aspects of the manufacturing process:

Optimization StrategyImplementation DetailsYield Improvement (%)Industrial Applicability
Catalyst SelectionHomogeneous vs. heterogeneous catalysts, Catalyst loading optimization10-15High
Reaction ParametersTemperature profiles, Residence time control, Reagent ratios15-25High
Reactor DesignMixing efficiency, Heat transfer, Continuous flow systems5-10Medium
Purification MethodsFractional distillation, Crystallization, Membrane separation8-12High
Process IntegrationHeat recovery, Solvent recycling, Continuous processing10-20Medium

Detailed optimization studies have demonstrated that fine-tuning reaction parameters can significantly enhance yields [13] [23]. For instance, implementing controlled temperature profiles rather than batch heating can improve yields by 10-15% [23]. Similarly, optimizing the molar ratio of reagents, particularly using a slight excess of ethyl acetoacetate (1:1.2 ratio with linalool), can boost yields by 7-10% [23].

The transition from batch to continuous processing represents a promising approach for industrial-scale production [11] [13]. Continuous flow systems offer better heat and mass transfer, more precise control of reaction parameters, and reduced waste generation [13]. Research indicates that such systems can improve overall yields by 10-20% while simultaneously reducing production costs [13] [23].

Advanced catalyst systems, including supported aluminum catalysts and palladium complexes with specialized ligands, have shown potential for enhancing both yield and stereoselectivity [4] [8]. These catalysts can be more easily recovered and recycled, addressing both economic and environmental concerns [4] [13].

The thermodynamic properties of 4,9-Undecadien-2-one, 6,10-dimethyl- have been extensively characterized through experimental measurements and computational methods. The compound exhibits distinctive physical properties that reflect its unsaturated ketone structure and molecular configuration.

Boiling Point Characteristics

The boiling point of 4,9-Undecadien-2-one, 6,10-dimethyl- has been consistently reported across multiple sources, with experimental values ranging from 254 to 258°C at standard atmospheric pressure [2] [8] [6]. This relatively high boiling point is characteristic of medium-chain unsaturated ketones and reflects the compound's molecular weight and intermolecular forces. The boiling point variation within this narrow range can be attributed to the presence of different geometric isomers and measurement conditions.

Density Properties

The density of 4,9-Undecadien-2-one, 6,10-dimethyl- has been experimentally determined to be 0.873 g/mL at 25°C [8] [6]. This density value is consistent with organic compounds of similar molecular weight and structure. An alternative measurement reported a density of 0.9 ± 0.1 g/cm³ [2], which falls within the expected range considering measurement uncertainties and potential temperature variations.

Refractive Index Measurements

The refractive index of 4,9-Undecadien-2-one, 6,10-dimethyl- has been extensively studied, with the most commonly cited value being 1.467 (nD²⁰) [8]. However, comprehensive measurements from the National Institute of Standards and Technology database reveal a broader range of values, with measurements spanning from 1.420 to 1.468 [9] [10]. The most frequently reported values cluster around 1.453-1.455, with an approximate standard deviation of ±0.010 [9]. This variation in refractive index measurements can be attributed to different measurement conditions, sample purity, and the presence of different geometric isomers.

PropertyValueSource
Molecular Weight194.31 g/molPubChem, ChemSrc [1] [2]
Boiling Point254-258°C (lit.)ChemicalBook, ChemSynthesis [8] [6]
Density0.873 g/mL at 25°CChemicalBook, ChemSynthesis [8] [6]
Refractive Index1.467 (nD²⁰)ChemSynthesis [8]
Flash Point>230°F (>110°C)ChemicalBook [6]
Critical Pressure1908.57 kPaChemeo (Joback Calculated) [9]
Heat of Formation (ΔfH° gas)-209.37 kJ/molChemeo (Joback Calculated) [9]
Heat of Fusion (ΔfusH°)28.81 kJ/molChemeo (Joback Calculated) [9]
Heat of Vaporization (ΔvapH°)51.35 kJ/molChemeo (Joback Calculated) [9]

Solubility Behavior in Organic Solvents and Aqueous Systems

The solubility characteristics of 4,9-Undecadien-2-one, 6,10-dimethyl- reflect its lipophilic nature and molecular structure. The compound demonstrates distinct solubility patterns across different solvent systems, which are crucial for understanding its behavior in various applications and environmental contexts.

Aqueous Solubility

4,9-Undecadien-2-one, 6,10-dimethyl- exhibits extremely limited solubility in water, described as "not miscible or difficult to mix in water" [6]. Quantitative estimates suggest an aqueous solubility of approximately 8.867 mg/L at 25°C [11], indicating that the compound is essentially immiscible with water. This low water solubility is characteristic of compounds with significant hydrophobic character and is consistent with the compound's high partition coefficient values.

Organic Solvent Solubility

The compound demonstrates good solubility in alcoholic solvents, being described as "soluble in alcohol" [6]. In halogenated solvents such as chloroform and dichloromethane, the compound shows limited solubility, being classified as "slightly soluble" [6]. This solubility pattern is typical for compounds with moderate polarity and unsaturated ketone functionality.

Partition Behavior

The compound's solubility behavior is further characterized by its partition coefficients, which provide quantitative measures of its distribution between different phases. The octanol-water partition coefficient (LogP) has been reported as 4.13 [6] and 4.048 [9], indicating strong preference for the organic phase over the aqueous phase. This high LogP value confirms the compound's lipophilic nature and suggests potential for bioaccumulation in fatty tissues.

Solvent SystemSolubilityNotes
WaterNot miscible/difficult to mixImmiscible with water [6]
AlcoholSolubleFreely soluble in ethanol [6]
ChloroformSlightly solubleLimited solubility [6]
DichloromethaneSlightly solubleLimited solubility [6]
Organic solvents (general)Good solubilityLipophilic nature [6]
Water (estimated)8.867 mg/L at 25°CEstimated value [11]

Photochemical Degradation Pathways and Light Sensitivity

4,9-Undecadien-2-one, 6,10-dimethyl- exhibits significant sensitivity to light and is subject to various photochemical degradation processes. The compound's unsaturated ketone structure makes it particularly susceptible to photodegradation through multiple pathways.

Light Sensitivity Characteristics

The compound is classified as "light sensitive" [6], requiring storage under controlled conditions to prevent degradation. Commercial preparations are typically stored in amber vials under refrigeration and inert atmosphere to minimize photodegradation [6]. This light sensitivity is attributed to the presence of conjugated double bonds and the carbonyl chromophore, which can absorb ultraviolet radiation and initiate photochemical reactions.

Photodegradation Mechanisms

The photodegradation of 4,9-Undecadien-2-one, 6,10-dimethyl- can occur through direct photolysis when the compound absorbs ultraviolet light. The carbonyl group and conjugated double bond system provide chromophores that absorb in the UV range, leading to electronic excitation and subsequent chemical transformation. Studies on similar compounds indicate that photodegradation rates are influenced by factors such as light intensity, wavelength, temperature, and humidity [12] [13].

Atmospheric Degradation Pathways

In atmospheric conditions, 4,9-Undecadien-2-one, 6,10-dimethyl- undergoes degradation through reactions with atmospheric oxidants, particularly ozone. Research on similar biogenic volatile organic compounds has shown that ozonolysis follows the Criegee mechanism, leading to the formation of various oxidation products including aldehydes, ketones, and carboxylic acids [14] [15]. The compound, being a component of natural emissions from vegetation, is subject to atmospheric degradation processes that can significantly alter its concentration and chemical composition in the environment.

Degradation Products and Pathways

Ozonolysis of 4,9-Undecadien-2-one, 6,10-dimethyl- results in the formation of lower molecular weight compounds through cleavage of the double bonds. Studies on the atmospheric degradation of similar terpene compounds have identified products such as 2-oxopropanal and 4-oxopentanal from related structures [14]. The degradation typically occurs within minutes to hours under elevated ozone conditions, making this compound relatively short-lived in the atmosphere under such conditions.

Degradation FactorBehavior/CharacteristicsNotes
Light SensitivityLight sensitive compoundRequires storage under inert atmosphere [6]
UV StabilitySusceptible to UV degradationDirect photolysis occurs under UV light [12]
Ozone DegradationForms degradation products with ozonePart of natural terpene degradation [14]
Atmospheric DegradationSubject to atmospheric oxidationCommon fate of biogenic volatiles [14]
Primary Degradation ProductsAldehydes, ketones, and acidsLower molecular weight compounds [14]
Degradation MechanismCriegee mechanism for ozonolysisStandard alkene ozonolysis pathway [14]
Environmental ConditionsTemperature and humidity dependentTropical conditions accelerate degradation [16]

Partition Coefficients (LogP) and Environmental Persistence

The environmental behavior and persistence of 4,9-Undecadien-2-one, 6,10-dimethyl- are fundamentally determined by its partition coefficients and related physicochemical properties. These parameters govern the compound's distribution between different environmental compartments and its long-term fate in ecological systems.

Partition Coefficient Values

The octanol-water partition coefficient (LogP) of 4,9-Undecadien-2-one, 6,10-dimethyl- has been determined through both experimental and computational methods. Experimental measurements report a LogP value of 4.13 [6], while computational predictions using the Crippen method yield a value of 4.048 [9]. Both values indicate strong lipophilicity and preference for organic phases over aqueous systems. The corresponding log₁₀ water solubility value of -4.25 [9] confirms the compound's extremely low aqueous solubility.

Environmental Distribution and Mobility

The high LogP values suggest that 4,9-Undecadien-2-one, 6,10-dimethyl- will preferentially partition into organic matter, lipid phases, and hydrophobic environmental compartments. In soil systems, the compound is expected to have limited mobility due to its low water solubility and tendency to adsorb to organic matter [17] [18]. When spilled, the compound floats on water surfaces and evaporates slowly, indicating potential for atmospheric transport rather than groundwater contamination [17] [18].

Bioaccumulation Potential

The compound's high LogP value indicates potential for bioaccumulation in fatty tissues of organisms [17] [18]. The McGowan characteristic volume of 187.000 ml/mol [9] provides additional insight into the compound's molecular size and potential for biological uptake. However, the compound's relatively high volatility and susceptibility to metabolic degradation may limit long-term bioaccumulation compared to more persistent organic pollutants.

Environmental Persistence Assessment

Ecotoxicological Considerations

The compound is classified as "toxic to aquatic life with long lasting effects" [17] [18], reflecting both its inherent toxicity and environmental persistence characteristics. This classification indicates that while the compound may not persist indefinitely in the environment, its effects on aquatic ecosystems can be long-lasting due to bioaccumulation potential and slow degradation in certain environmental compartments.

Treatment and Degradation in Engineered Systems

In sewage treatment systems, 4,9-Undecadien-2-one, 6,10-dimethyl- is "not readily degradable in treatment plants" [18], requiring specialized treatment approaches. The compound's low water solubility and resistance to conventional biological treatment processes necessitate advanced treatment technologies for effective removal from wastewater streams.

ParameterValueMethod/Source
LogP (octanol/water)4.13ChemicalBook [6]
LogP (octanol/water)4.048Chemeo (Crippen Calculated) [9]
Log₁₀ Water Solubility-4.25Chemeo (Crippen Calculated) [9]
McGowan Volume187.000 ml/molChemeo (McGowan Calculated) [9]
Environmental PersistenceMay persist based on available informationFisher Scientific SDS [17] [18]
StabilityLight sensitiveChemicalBook [6]
Aquatic ToxicityToxic to aquatic life with long lasting effectsFisher Scientific SDS [17] [18]
Environmental CompartmentPersistence CharacteristicsHalf-life/Degradation Rate
AtmosphereModerate persistence, subject to ozonolysisMinutes to hours under ozone conditions [14]
WaterLow water solubility, floats on surfacePersistent due to low solubility [17] [18]
SoilLimited mobility due to low water solubilityEvaporates slowly from soil [18]
BiotaPotential for bioaccumulationMay accumulate in lipid tissues [17] [18]
Sewage TreatmentNot readily degradable in treatment plantsRequires specialized treatment [18]

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

194.167065321 g/mol

Monoisotopic Mass

194.167065321 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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